molecular formula C12H20O2 B1617258 2H-Pyran, 2-(6-heptynyloxy)tetrahydro- CAS No. 37011-86-2

2H-Pyran, 2-(6-heptynyloxy)tetrahydro-

Cat. No. B1617258
CAS RN: 37011-86-2
M. Wt: 196.29 g/mol
InChI Key: WLPJTJJRPMDXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2H-Pyran, 2-(6-heptynyloxy)tetrahydro-” is a chemical compound with the molecular formula C12H20O2. It is related to the class of compounds known as 2H-Pyrans .


Molecular Structure Analysis

The molecular structure of “2H-Pyran, 2-(6-heptynyloxy)tetrahydro-” consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms .


Chemical Reactions Analysis

The anion formed by metalation at the acetylenic carbon of related compounds reacts with a variety of electrophiles . This suggests that “2H-Pyran, 2-(6-heptynyloxy)tetrahydro-” may undergo similar reactions.

Future Directions

The synthesis and study of 2H-Pyrans have been a topic of interest in recent years due to their presence in many natural products and their key role as intermediates in the construction of many of these structures . Therefore, “2H-Pyran, 2-(6-heptynyloxy)tetrahydro-” and related compounds may continue to be a focus of future research in this area.

properties

IUPAC Name

2-hept-6-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h1,12H,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPJTJJRPMDXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339808
Record name 2H-Pyran, 2-(6-heptynyloxy)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran, 2-(6-heptynyloxy)tetrahydro-

CAS RN

37011-86-2
Record name 2H-Pyran, 2-(6-heptynyloxy)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyran, 2-(6-heptynyloxy)tetrahydro-
Reactant of Route 2
Reactant of Route 2
2H-Pyran, 2-(6-heptynyloxy)tetrahydro-
Reactant of Route 3
Reactant of Route 3
2H-Pyran, 2-(6-heptynyloxy)tetrahydro-
Reactant of Route 4
Reactant of Route 4
2H-Pyran, 2-(6-heptynyloxy)tetrahydro-
Reactant of Route 5
Reactant of Route 5
2H-Pyran, 2-(6-heptynyloxy)tetrahydro-
Reactant of Route 6
Reactant of Route 6
2H-Pyran, 2-(6-heptynyloxy)tetrahydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.